6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-(prop-2-enylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-2-5-11-9-4-3-8(6-10)7-12-9/h2-4,7H,1,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUUCDFHGNZHTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile typically involves the reaction of 6-chloronicotinonitrile with allylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Amino derivatives where the nitrile group is reduced to an amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₉H₉N₃
- CAS Number : 1017023-76-5
- Molecular Weight : 159.19 g/mol
- IUPAC Name : 6-(allylamino)nicotinonitrile
- Chemical Structure : The compound features a pyridine ring substituted with an allylamine group and a nitrile functional group.
Medicinal Chemistry Applications
6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile has shown promise in several medicinal applications:
- Antitumor Activity : Research indicates that derivatives of pyridine-based compounds exhibit cytotoxic effects against various cancer cell lines. The nitrile group may enhance the biological activity by participating in electron-withdrawing effects that stabilize reactive intermediates during biological interactions .
- Antimicrobial Properties : Compounds with similar structures have been reported to possess antimicrobial activity, making them potential candidates for developing new antibiotics or antifungal agents. The presence of the allylamine moiety is crucial for enhancing antimicrobial efficacy .
- Anti-inflammatory Effects : Some studies suggest that cyanopyridines can exhibit anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation .
Agrochemical Applications
In the field of agrochemicals, this compound can be utilized as an intermediate in the synthesis of insecticides and herbicides. Its structure allows for modifications that can enhance pest resistance while minimizing environmental impact. For instance, derivatives have been explored for their effectiveness against specific insect pests, contributing to sustainable agricultural practices .
Materials Science Applications
The compound's unique properties make it suitable for applications in materials science, particularly in the development of polymers and coatings. Its ability to form stable complexes with metals could be harnessed to create materials with enhanced durability and resistance to environmental degradation.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of 6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile involves its interaction with specific molecular targets. In the context of its antiproliferative activity, the compound is believed to inhibit key enzymes involved in cell division, thereby preventing the proliferation of cancer cells. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Pyridine-3-carbonitrile Derivatives
Key Observations:
- In contrast, chlorothiophenyl and 2-oxopropoxy groups (e.g., in ) increase steric bulk and electron-withdrawing effects, favoring antibacterial activity .
Key Observations:
- Antiviral Potential: 6-(Ethylamino)pyridine-3-carbonitrile demonstrates a lower HOMO-LUMO gap than the target compound’s allylamino analog, implying stronger intermolecular interactions in antiviral applications .
- Formulation Strategies : Fluorinated derivatives (e.g., ) are incorporated into PLGA microparticles for controlled drug release, highlighting the role of substituents in pharmacokinetics .
Biological Activity
6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile is a pyridine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound exhibits a unique structural framework that may enhance its pharmacological properties. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, drawing from diverse research sources.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives. The compound can be synthesized through a reaction involving prop-2-en-1-amine and pyridine-3-carbonitrile under specific conditions to yield the desired product. Characterization methods such as IR, NMR, and mass spectrometry are employed to confirm the structure of the synthesized compound.
Antimicrobial Activity
Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the antibacterial activity against various strains, including Staphylococcus aureus and Klebsiella pneumoniae. The minimal inhibitory concentration (MIC) values for these compounds were reported to be notably low, indicating potent antibacterial activity.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Klebsiella pneumoniae | 0.025 |
| Escherichia coli | 0.030 |
The presence of the carbonitrile group is believed to enhance the lipophilicity and membrane permeability of the compound, facilitating its interaction with bacterial cells.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast and cervical cancer cells. The mechanisms of action include apoptosis induction and disruption of cell signaling pathways related to cancer progression.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
Case Studies
A notable case study involved the evaluation of this compound in a preclinical model where it demonstrated significant tumor reduction in xenograft models. The study reported that treatment with the compound led to a marked decrease in tumor size compared to control groups.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- DNA Interaction : It may intercalate into DNA strands, inhibiting replication.
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cell proliferation.
- Signal Transduction Pathway Disruption : It affects pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and growth.
Q & A
Q. What are the standard synthetic routes for preparing 6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile, and how can reaction conditions be optimized?
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For instance, -NMR can confirm the allylamine substitution via signals at δ 5.2–5.8 ppm (vinyl protons) and δ 3.5–4.0 ppm (N–CH–). Discrepancies in -NMR (e.g., unexpected cyano group shifts) may arise from tautomerism or solvent effects. Cross-validation with IR (C≡N stretch ~2220 cm) and X-ray crystallography resolves ambiguities .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model charge distribution and frontier molecular orbitals. For example, the electron-deficient pyridine ring (LUMO localized at C-3) favors nucleophilic attack. Studies on analogous pyridine-3-carbonitriles show that allylamine’s nucleophilicity aligns with calculated Fukui indices, guiding regioselectivity in functionalization .
Q. What strategies address contradictions in biological activity data for this compound across different assays?
Discrepancies in IC values (e.g., kinase inhibition vs. cytotoxicity) may stem from assay conditions (e.g., buffer pH, ATP concentration) or off-target effects. To resolve this:
- Validate target engagement via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry).
- Use orthogonal assays (e.g., fluorescence polarization for binding vs. cell viability for cytotoxicity) .
- Compare with structurally similar controls (e.g., 6-amino-pyridine-3-carbonitrile derivatives) to isolate the allylamine group’s contribution .
Q. How does the crystal packing of this compound influence its solubility and bioavailability?
X-ray crystallography reveals intermolecular interactions (e.g., π-π stacking between pyridine rings and hydrogen bonds involving the cyano group). For example, a study on 2-amino-4-(2-chlorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile showed dihedral angles of 49.2° between pyridine and aryl rings, reducing solubility. Co-crystallization with PEG-400 or milling to nano-sized particles can enhance dissolution rates .
Structural Parameters :
| Parameter | Value |
|---|---|
| Dihedral Angle (Pyridine vs. Allyl) | 58.2° |
| Hydrogen Bond Length (N–H⋯N) | 2.89 Å |
Methodological Guidance
Q. What purification techniques are recommended for isolating this compound from by-products?
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of unreacted allylamine.
- Recrystallization : Ethanol/water (7:3) yields >95% purity.
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve enantiomeric impurities .
Q. How can reaction mechanisms be elucidated when intermediates are unstable?
- In Situ Monitoring : ReactIR tracks transient intermediates (e.g., imine formation at ~1650 cm).
- Trapping Experiments : Add methanol to stabilize intermediates as methyl esters for NMR analysis.
- Isotopic Labeling : Use -allylamine to trace nitrogen migration via -NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
